Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 338.4 g/mol. The compound is characterized by a unique structure that incorporates multiple heterocyclic rings, which may contribute to its biological activity.
This compound belongs to the class of organic compounds known as ethers and is further classified based on its functional groups and heterocyclic components. It features imidazo[1,2-a]pyridine and triazolo[3,4-b][1,3,4]thiadiazole moieties, indicating its potential pharmacological relevance.
The synthesis of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether typically involves several steps:
Technical details related to reaction conditions (e.g., temperature, solvents) and yields are critical for reproducibility in synthetic procedures.
The molecular structure of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether can be represented as follows:
The InChI key for this compound is InChI=1S/C17H14N4O2S/c1-3-9-23-13-6-4-12(5-7-13)16-20-21-15(18-19-17(21)24-16)14-8-10-22-11(14)2/h3-8,10H
, which provides insight into its structural characteristics.
Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether may participate in various chemical reactions typical for ethers and heterocycles:
Technical details regarding reaction conditions and mechanisms are essential for understanding its reactivity profile.
Data on specific pathways or biological targets would enhance understanding of its mechanism.
The physical properties of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether include:
Chemical properties include:
Relevant data from analytical methods (e.g., NMR spectroscopy) can provide further insights into these properties.
Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has potential applications in various scientific fields:
Further research is required to fully elucidate its applications and efficacy in clinical settings.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1